tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate

Catalog No.
S984628
CAS No.
1045858-18-1
M.F
C14H24N2O3Si
M. Wt
296.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-y...

CAS Number

1045858-18-1

Product Name

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate

IUPAC Name

tert-butyl N-(5-methoxy-4-trimethylsilylpyridin-3-yl)carbamate

Molecular Formula

C14H24N2O3Si

Molecular Weight

296.44 g/mol

InChI

InChI=1S/C14H24N2O3Si/c1-14(2,3)19-13(17)16-10-8-15-9-11(18-4)12(10)20(5,6)7/h8-9H,1-7H3,(H,16,17)

InChI Key

FVEQUJHTDPTPMT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1[Si](C)(C)C)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1[Si](C)(C)C)OC

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate is a chemical compound characterized by its unique structure and properties. Its molecular formula is C14H24N2O3Si, and it has a molecular weight of approximately 296.44 g/mol. The compound features a pyridine ring substituted with a methoxy group, a trimethylsilyl group, and a tert-butyl carbamate moiety, contributing to its distinctive chemical behavior and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

Due to the presence of functional groups such as the carbamate and the trimethylsilyl group. Key reactions include:

  • Nucleophilic Substitution: The trimethylsilyl group can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of derivatives.
  • Deprotection Reactions: The trimethylsilyl group can be removed using fluoride sources or other deprotecting agents, allowing access to the underlying alcohol or amine functionalities.
  • Carbamate Hydrolysis: Under acidic or basic conditions, the carbamate moiety can hydrolyze, yielding the corresponding amine and carbonic acid derivatives.

These reactions highlight the compound's versatility for further synthetic applications.

While specific biological activity data for tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate is limited, compounds with similar structures often exhibit significant pharmacological properties. Pyridine derivatives are known for their roles as:

  • Antimicrobial Agents: Many pyridine-based compounds show activity against bacteria and fungi.
  • Antitumor Agents: Some derivatives have been investigated for their potential in cancer therapy.
  • Enzyme Inhibitors: Pyridine-containing compounds frequently act as inhibitors of various enzymes, including proteases and kinases.

Further studies would be necessary to elucidate the specific biological activities associated with this compound.

The synthesis of tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate typically involves several steps:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring can be constructed via cyclization reactions.
  • Introduction of Functional Groups: The methoxy group can be introduced through methylation reactions involving methanol or dimethyl sulfate.
  • Carbamate Formation: The final step usually involves reacting an amine with tert-butyl chloroformate to form the carbamate linkage.

The specific conditions and reagents may vary based on the desired yield and purity .

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: Serving as an intermediate in various synthetic pathways.
  • Proteomics Research: Used as a biochemical tool for studying protein interactions and modifications .

Interaction studies are crucial for understanding how tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate interacts with biological systems. Potential areas of investigation include:

  • Protein Binding Studies: To assess how this compound interacts with target proteins.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems could provide insights into its pharmacokinetics and toxicity.

Such studies would require advanced techniques like mass spectrometry or NMR spectroscopy for detailed analysis.

Several compounds share structural similarities with tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Methoxy-pyridin-3-carboxylic acidLacks trimethylsilyl groupMore hydrophilic due to carboxylic acid functionality
4-(Trimethylsilyl)pyridin-3-carboxylic acidSimilar pyridine structure but different substituentsUsed in organic synthesis as a versatile intermediate
tert-butyl 5-methoxy-pyridin-3-carboxamideContains an amide instead of a carbamatePotentially different biological activities due to amide linkage

These comparisons highlight the unique structural features of tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate that may influence its reactivity and biological properties compared to its analogs.

The development of tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate emerges from the broader historical evolution of carbamate chemistry in organic synthesis. Carbamates have long been recognized as versatile synthetic intermediates, with their utility in drug design and medicinal chemistry becoming increasingly apparent throughout the late twentieth and early twenty-first centuries. The incorporation of organosilicon functionality into heterocyclic carbamate structures represents a more recent advancement, building upon established methodologies for carbamate synthesis that were developed over several decades.

The historical progression of carbamate synthesis methodologies has been marked by significant innovations in reagent development and reaction design. Early work demonstrated that carbamates could be readily converted into amines using trimethyl silyl iodide, a reaction that presumably proceeds through the intermediacy of a silyl carbamate and produces an alkyl halide byproduct. This foundational understanding of silyl carbamate chemistry provided the groundwork for more sophisticated applications in synthetic organic chemistry.

The specific development of pyridine-based carbamates with organosilicon substitution patterns reflects the ongoing pursuit of synthetic intermediates that combine multiple functional elements in a single molecular framework. The trimethylsilyl group in particular has gained prominence due to its ability to modulate both electronic and steric properties of the parent heterocycle, while simultaneously providing opportunities for further synthetic elaboration through established organosilicon chemistry protocols.

Significance in Organic Synthesis Research

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate occupies a significant position within modern organic synthesis research due to its multifunctional nature and synthetic versatility. The compound serves as an important building block in the construction of more complex heterocyclic structures, leveraging the reactivity patterns inherent in its diverse functional groups. Within organic synthesis, this compound exemplifies the broader trend toward the development of polyfunctional intermediates that can undergo multiple types of transformations while maintaining structural integrity.

The significance of this compound in synthetic applications stems from its incorporation of several key structural elements that are commonly encountered in biologically active molecules. The pyridine core provides a nitrogen-containing heterocyclic framework that is ubiquitous in pharmaceutical chemistry, while the carbamate functionality serves as both a protecting group and a potential site for further chemical modification. The methoxy substituent contributes to the electronic properties of the pyridine ring and may influence both reactivity and biological activity patterns.

Research applications of tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate extend across multiple domains of synthetic chemistry. In medicinal chemistry contexts, compounds of this type serve as intermediates in the preparation of potential therapeutic agents, where the combination of heterocyclic and carbamate functionalities provides access to diverse pharmacophoric elements. The presence of the trimethylsilyl group offers additional synthetic opportunities, as organosilicon substituents can be selectively modified or removed under appropriate reaction conditions.

PropertyValueReference
Molecular FormulaC14H24N2O3Si
Molecular Weight296.44 g/mol
CAS Registry Number1045858-18-1
Standard InChI KeyFVEQUJHTDPTPMT-UHFFFAOYSA-N

Classification within Pyridine-Based Carbamates

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate belongs to the specialized class of pyridine-based carbamates, which represents an important subset of nitrogen-containing heterocyclic compounds utilized in organic synthesis and medicinal chemistry research. This classification encompasses compounds that feature carbamate functionality directly attached to pyridine ring systems, creating molecules that combine the electronic properties of the pyridine heterocycle with the protective and synthetic utility of carbamate groups.

Within the broader context of carbamate chemistry, pyridine-based derivatives occupy a unique position due to the electronic influence of the pyridine nitrogen atom on carbamate reactivity patterns. The electron-withdrawing nature of the pyridine ring can significantly affect the stability and reactivity of the carbamate functionality, leading to distinct chemical behavior compared to carbamates attached to purely carbocyclic aromatic systems. This electronic influence is further modulated by the presence of additional substituents, such as the methoxy and trimethylsilyl groups present in the target compound.

The specific substitution pattern observed in tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate creates a unique electronic environment that distinguishes it from other pyridine carbamate derivatives. The methoxy group at the 5-position provides electron-donating character that partially offsets the electron-withdrawing influence of the pyridine nitrogen, while the trimethylsilyl substituent at the 4-position introduces both steric and electronic effects that can influence molecular reactivity and binding properties.

Contemporary research in pyridine-based carbamate chemistry has demonstrated the versatility of these compounds in various synthetic transformations. The carbamate functionality serves multiple roles, including its well-established use as an amino protecting group and its potential for conversion to other nitrogen-containing functional groups through established synthetic protocols. The combination of carbamate protection with pyridine heterocyclic chemistry provides synthetic chemists with access to complex molecular architectures that would be difficult to achieve through alternative approaches.

Structural FeatureClassificationSynthetic Utility
Pyridine CoreNitrogen HeterocycleElectronic modulation, coordination chemistry
tert-Butyl CarbamateProtecting GroupAmino protection, synthetic intermediate
Methoxy SubstituentElectron-Donating GroupElectronic tuning, hydrogen bonding
Trimethylsilyl GroupOrganosilicon FunctionalitySteric effects, further synthetic elaboration

Wikipedia

Tert-Butyl [5-methoxy-4-(trimethylsilyl)pyridin-3-yl]carbamate

Dates

Modify: 2023-08-16

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